N-(3-chlorophenyl)pentanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(3-chlorophenyl)pentanamide |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
InChI Key |
LOQKNLXBLMIZPG-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N 3 Chlorophenyl Pentanamide and Analogues
Established Synthetic Routes to N-(3-chlorophenyl)pentanamide
The primary and most established method for synthesizing this compound involves the formation of an amide bond between a 3-chlorophenylamine precursor and a pentanoic acid derivative. This transformation is a cornerstone of organic synthesis, typically achieved through acylation reactions.
Acylation Reactions for Amide Bond Formation
Acylation is the fundamental process for creating the amide linkage in this compound. This reaction is typically carried out by treating an amine, in this case, 3-chloroaniline (B41212), with an acylating agent such as a carboxylic acid chloride (e.g., pentanoyl chloride) or an anhydride (B1165640) (e.g., pentanoic anhydride). nih.govwiley.com The reaction is an electrophilic aromatic substitution that forms monoacylated products. sigmaaldrich.comorganic-chemistry.org To facilitate this process, a catalyst is often employed. Lewis acids like aluminum chloride (AlCl₃) are common catalysts in Friedel-Crafts acylation, where they form a complex with the acyl chloride, generating a highly electrophilic acylium ion that then reacts with the aromatic amine. sigmaaldrich.comorganic-chemistry.org Alternatively, base catalysts such as 4-(dimethylamino)pyridine (DMAP) or pyridine (B92270) can be used, particularly when acid anhydrides are the acylating agents. nih.govwiley.com More modern and milder methods may utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation directly from the carboxylic acid and the amine. nih.gov
Precursor Synthesis and Derivatization
The synthesis of this compound relies on commercially available precursors like 3-chloroaniline and pentanoic acid or its derivatives. However, the synthesis of more complex analogues often requires the multi-step preparation of specialized precursors. For instance, the synthesis of certain advanced intermediates involves the conversion of optically pure amino acids, such as glutamic acid ester, into γ-lactams. nih.gov These lactams can then be coupled with other molecules, like N,O-dimethylhydroxylamine, to yield Weinreb amides, which are versatile intermediates for further reactions. nih.gov Another synthetic approach for a related compound started with 4-methyl-3-oxopentanoic acid methyl ester, which was reacted with aniline (B41778) to form a phenylpentanamide derivative, demonstrating how precursors can be built up to achieve the desired final structure. nih.govrsc.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are frequently adjusted include the choice of catalyst, solvent, reaction temperature, and duration. For example, in the synthesis of related amide structures, various solvents and catalysts have been tested to find the ideal combination. In one study, the synthesis of 5-(4-chlorophenyl)-3-[(pyridin-2-ylamino)methylene]furan-2(3H)-one was optimized by testing polar protic (ethanol, isopropyl alcohol), polar aprotic (1,4-dioxane), and nonpolar (benzene, toluene) solvents, with refluxing isopropyl alcohol providing the best results. mdpi.com Another study on photomicellar catalyzed synthesis explored photocatalyst loading and the use of organic photocatalysts to improve yields, though reducing the catalyst loading proved unproductive in that instance. nih.gov The use of solid-supported catalysts, such as ZSM-5-SO₃H, has been shown to be effective for the acylation of amines under solvent-free conditions, offering an efficient and environmentally friendlier alternative. nih.govwiley.com
Table 1: Examples of Reaction Condition Optimization for Amide Synthesis
| Product Type | Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
| Furanone Derivative | 5-(4-chlorophenyl)furan-2(3H)-one, 2-aminopyridine | Triethyl orthoformate | Isopropyl alcohol | Reflux, 25 min | High | mdpi.com |
| N-Acylbenzotriazole | Carboxylic acid, 1H-benzotriazole | Trichloroisocyanuric acid, PPh₃ | Not specified | Mild conditions | Good | organic-chemistry.org |
| Aryl Ketone | Arene, Carboxylic Acid | Cyanuric Chloride, AlCl₃ | Not specified | Not specified | Not specified | organic-chemistry.org |
| N-(3-Chlorophenyl) benzamide | 3-Chloroaniline, Benzoic anhydride | ZSM-5-SO₃H | Solvent-free | 80°C | Not specified | nih.govwiley.com |
Introduction of Structural Modifications for Analogues
To explore the structure-activity relationships (SAR) and develop compounds with improved properties, structural modifications are introduced to both the pentanamide (B147674) backbone and the chlorophenyl moiety of this compound.
Variations in the Pentanamide Backbone
The aliphatic pentanamide portion of the molecule is a key target for structural variation. Studies on related α-ketoamides investigated the effect of the alkyl chain length, finding that a propylene (B89431) derivative was optimal for the activity of certain enzyme inhibitors. nih.gov In some cases, the entire amide linker has been replaced with bioisosteres like an N-acyl urea (B33335) or an oxalic acid diamide, which resulted in significantly altered biological activity. nih.gov Furthermore, substituents can be added to the pentanamide chain itself. One analogue, for example, features a pentanamide backbone with a ketone group at position 3 and two methyl groups at position 4 (4,4-dimethyl-3-oxo-pentanamide). vulcanchem.com The introduction of unsaturation into the alkyl chain has also been explored, although in one study it did not lead to a significant improvement in inhibitory potency. nih.gov
Table 2: Selected Variations of the Pentanamide Backbone in Analogues
| Backbone Modification | Example Compound Class | Purpose/Observation | Reference |
| Change in Alkyl Chain Length | α-Ketoamides | Propylene derivative found to be optimal in one series. | nih.gov |
| Addition of Substituents | N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-pentanamide | Introduction of ketone and methyl groups to the backbone. | vulcanchem.com |
| Linker Replacement | N-Acyl Ureas, Oxalamides | Replacement of the simple amide linker with other functional groups. | nih.gov |
| Introduction of Unsaturation | β,γ-unsaturated α-ketoamides | Tolerated but offered little to no improvement in potency. | nih.gov |
| Phenoxy Group Introduction | N-[4-(4-chlorophenoxy)phenyl]pentanamide | Modification of the amide structure with a phenoxy group. | evitachem.com |
Substitutions on the Chlorophenyl Moiety
The 3-chlorophenyl ring is another critical site for modification. Research has shown that the position of the chlorine atom is important; moving it from the meta (3-position) to the ortho (2-position) or para (4-position) did not improve the potency of one series of α-ketoamide inhibitors. nih.gov The introduction of other substituents onto the phenyl ring has been extensively studied. For instance, small electron-withdrawing groups at the 3-position were found to be well-tolerated in a series of stearoyl-CoA desaturase inhibitors, while larger groups like nitro or electron-donating groups like methoxy (B1213986) significantly decreased activity. nih.gov Conversely, substitution at the ortho position, even with a small group, completely abrogated activity in the same study. nih.gov Other analogues have been synthesized with additional substitutions, such as an N-(3-Chloro-4-methylphenyl) derivative. sigmaaldrich.com A homologous series of p-chlorophenyl alcohol amides was synthesized where the chlorine in the para position was found to increase anticonvulsant potency. researchgate.net
Table 3: Selected Substitutions on the Phenyl Ring of Analogues
| Original Moiety | Substitution Type | Position | Substituent | Observation | Reference |
| 3-Chlorophenyl | Positional Isomer | 2- (ortho) | Chlorine | Did not improve potency. | nih.gov |
| 3-Chlorophenyl | Positional Isomer | 4- (para) | Chlorine | Did not improve potency. | nih.gov |
| Phenyl | Halogen | 4- (para) | Fluorine | Lowered activity. | nih.gov |
| Phenyl | Electron-donating | 4- (para) | Methoxy | Decreased potency. | nih.govnih.gov |
| Phenyl | Electron-withdrawing | 4- (para) | Trifluoromethyl | Tolerated. | nih.gov |
| Anilide | Small substituents | ortho | Various | Abrogated activity. | nih.gov |
| Anilide | Small electron-withdrawing | meta | Various | Tolerated, supported activity. | nih.gov |
| 3-Chlorophenyl | Alkyl | 4- (para) | Methyl | Synthesized as N-(3-Chloro-4-methylphenyl)pentanamide. | sigmaaldrich.com |
Incorporation of Heterocyclic Rings
The introduction of heterocyclic rings into the structure of N-aryl amides, such as this compound, is a key strategy for modifying their physicochemical properties and biological activities. researchgate.netrsc.org This approach is widely employed in drug discovery to explore new chemical space and enhance interactions with biological targets. nih.govnrfhh.com Various synthetic methodologies can be employed to incorporate heterocyclic moieties, either by building upon the existing this compound scaffold or by constructing the amide bond with a pre-functionalized heterocyclic precursor.
One common strategy involves the use of heterocyclic building blocks in the amide synthesis. For instance, a heterocyclic amine can be reacted with pentanoyl chloride or a derivative to form the corresponding N-heterocyclic pentanamide. Conversely, a heterocyclic carboxylic acid can be coupled with 3-chloroaniline. Coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are often utilized to facilitate these reactions. nih.gov
Another approach is the direct modification of the this compound structure. This can involve cyclization reactions to form a heterocycle fused to or pendant from the main scaffold. For example, photochemical cyclizations can be a powerful tool for creating complex heterocyclic systems under mild conditions. chim.it Additionally, multicomponent reactions, where three or more reactants combine in a single step, offer an efficient route to structurally diverse heterocyclic derivatives. researchgate.netrsc.org
The choice of the heterocyclic ring is crucial and is often guided by the desired properties of the final compound. Nitrogen-containing heterocycles, such as piperazine (B1678402), triazole, and pyrazole, are frequently incorporated due to their prevalence in biologically active molecules and their ability to participate in hydrogen bonding interactions. researchgate.netrsc.orgglobalresearchonline.net For example, the synthesis of N-aryl amides containing a thiazole (B1198619) ring has been explored for its potential in medicinal chemistry. researchgate.net Similarly, the incorporation of a piperazine moiety, as seen in the synthesis of 1-(3-chlorophenyl)piperazine (B195711) derivatives, is a common strategy in the development of new therapeutic agents. globalresearchonline.netscispace.com
The following table summarizes various heterocyclic rings and their potential synthetic routes for incorporation into N-aryl amide structures.
| Heterocyclic Ring | Potential Synthetic Strategy | Key Reactants/Reagents |
| Piperazine | Condensation of a substituted aniline with bis(2-chloroethyl)amine, followed by acylation. globalresearchonline.net | 3-chloroaniline, bis(2-chloroethyl)amine, pentanoyl chloride |
| Triazole | Cyclization of thiosemicarbazide (B42300) derivatives or 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.com | Thiosemicarbazides, nitriles, azides |
| Thiazole | Hantzsch thiazole synthesis or reaction of a-haloketones with thioamides. researchgate.net | a-haloketones, thioamides |
| Pyrazoline | Cyclocondensation of α,β-unsaturated ketones with hydrazine (B178648) derivatives. nih.gov | Chalcones, hydrazine hydrate |
| Indole (B1671886) | Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. | Phenylhydrazine, ketones/aldehydes, palladium catalysts |
Chiral Synthesis and Stereoisomer Generation (if relevant)
When a molecule contains a stereocenter, it can exist as different stereoisomers, which are compounds with the same molecular formula and connectivity but a different three-dimensional arrangement of atoms. libretexts.orgwikipedia.org Stereoisomers can have significantly different biological activities, making chiral synthesis, the preparation of a single enantiomer of a chiral molecule, a critical aspect of drug development. ulisboa.ptyale.edu
For this compound analogues, chirality can be introduced at various positions, such as an alpha-substituted carbon in the pentanamide chain or within a chiral heterocyclic substituent. The generation of specific stereoisomers requires the use of asymmetric synthesis techniques.
One of the most common approaches is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. The Ellman lab, for instance, developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of amines. yale.edubeilstein-journals.org This reagent can be condensed with aldehydes or ketones to form chiral N-sulfinyl imines, which then undergo diastereoselective nucleophilic addition.
Another powerful method is the use of chiral catalysts. acs.org Chiral phosphoric acids, for example, have been successfully employed in the asymmetric Friedel-Crafts reaction to synthesize chiral α-(3-indolizinyl)(diaryl)methanamines with high enantioselectivity. nih.gov Transition metal catalysts complexed with chiral ligands are also widely used for various asymmetric transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions. acs.org
The synthesis of stereoisomers can also be achieved through the resolution of a racemic mixture. This involves separating the enantiomers using a chiral resolving agent or by chiral chromatography.
The relevance of chiral synthesis to this compound would arise if a chiral center is introduced into its structure. For example, if a methyl group were introduced at the alpha-position of the pentanamide chain, the resulting molecule, N-(3-chlorophenyl)-2-methylpentanamide, would be chiral. The synthesis of a specific enantiomer of this compound would require the application of the chiral synthesis methods described above.
The following table outlines some common methods for chiral synthesis and their applicability.
| Method | Description | Example Application |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. yale.edubeilstein-journals.org | Use of tert-butanesulfinamide to synthesize chiral amines. yale.edu |
| Chiral Catalysts | A small amount of a chiral catalyst is used to control the stereochemical outcome of a reaction. acs.org | Asymmetric hydrogenation using a rhodium catalyst with a chiral phosphine (B1218219) ligand. |
| Chiral Pool Synthesis | A readily available chiral natural product is used as a starting material. | Synthesis of chiral compounds from amino acids or sugars. |
| Biocatalysis | Enzymes are used to catalyze stereoselective reactions. | Enantioselective hydrolysis of esters by lipases. |
| Resolution | Separation of a racemic mixture into its individual enantiomers. | Chromatographic separation on a chiral stationary phase. |
Analytical Techniques for Structural Elucidation of Novel Derivatives (Focus on methods, not raw data)
The characterization and structural elucidation of novel derivatives of this compound are essential to confirm their identity and purity. rssl.comsemanticscholar.orgijpsonline.com A combination of spectroscopic and chromatographic techniques is typically employed to obtain unambiguous structural information. grafiati.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the structure of organic molecules. nih.govmdpi.com
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound derivatives, ¹H NMR can confirm the presence of the aromatic protons, the amide N-H proton, and the protons of the pentanamide chain and any incorporated heterocyclic rings. rsc.org
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals can help identify the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the aliphatic chain and any heterocyclic moieties. mdpi.com
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, providing detailed information about the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is crucial for determining stereochemistry. nih.govmdpi.com
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. chromatographyonline.comrsc.org
Electron Ionization (EI-MS): This technique often leads to extensive fragmentation, providing a fingerprint-like pattern that can be used for structural elucidation. The presence of a chlorine atom in this compound derivatives is readily identified by the characteristic M and M+2 isotope pattern in a 3:1 ratio. libretexts.orgrsc.org
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule. rsc.orgnih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS): The coupling of chromatography with mass spectrometry allows for the separation of mixtures and the mass analysis of individual components. ijpsonline.comchromatographyonline.com This is particularly useful for analyzing reaction mixtures and identifying impurities. semanticscholar.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. rsc.orgmdpi.com For this compound derivatives, characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, and the C-Cl stretch of the chlorophenyl group.
The following table summarizes the primary analytical techniques and the type of structural information they provide.
| Analytical Technique | Information Provided |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms, chemical environment of nuclei, stereochemistry. nih.govmdpi.com |
| Mass Spectrometry (EI, HRMS, GC-MS, LC-MS) | Molecular weight, elemental composition, fragmentation patterns. libretexts.orgnih.gov |
| X-ray Crystallography | Three-dimensional molecular structure, bond lengths, bond angles, stereochemistry. pnas.orgmdpi.com |
| Infrared (IR) Spectroscopy | Presence of functional groups. rsc.orgmdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers. rssl.com |
Investigations of Biological Activity Mechanisms of N 3 Chlorophenyl Pentanamide and Derivatives
Antimicrobial Activity Mechanistic Studies
Derivatives of N-(3-chlorophenyl)pentanamide have demonstrated notable activity against various microbes, including bacteria, fungi, and protozoa. Research into their mechanisms of action points to diverse and specific interactions with microbial cellular machinery.
The bactericidal mechanisms of compounds related to this compound often involve targeting essential bacterial structures and pathways. While direct studies on this compound are limited, research on structurally similar compounds, particularly those containing 1,2,4-triazole (B32235) and chlorophenyl moieties, provides significant insights.
The cell wall is a primary target for many antibacterial agents as it is essential for bacterial integrity and is absent in eukaryotic cells. frontiersin.org Some antimicrobial peptides (AMPs) and their synthetic mimics function by disrupting the bacterial membrane. frontiersin.orgnih.gov The initial interaction is often electrostatic, between cationic compounds and the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and cardiolipin. nih.gov This can lead to membrane permeabilization, pore formation, and subsequent leakage of essential intracellular contents like ATP and ions. frontiersin.org
Other mechanisms include the inhibition of nucleic acid and protein synthesis. frontiersin.org For instance, some peptides can traverse the cell membrane without causing lysis and accumulate in the cytoplasm, where they interfere with these fundamental processes. frontiersin.org Docking studies on some 1,2,4-triazole derivatives suggest that they may exert their antibacterial effect by inhibiting key enzymes like Mycobacterium gyrase through specific binding interactions. nih.gov
Research by Plech et al. on derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione highlighted that the nature of the substituent at the 4-position of the triazole ring was crucial for antibacterial activity. nih.gov Specifically, the presence of a 4-bromophenyl group was found to be critical for potent effects against Gram-positive bacteria when compared to derivatives with a 4-methylphenyl group. nih.gov This underscores the importance of specific structural features in determining the bactericidal action and spectrum of activity.
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative Class | Bacterial Target/Mechanism | Key Findings | Reference |
| N-2-aminomethyl derivatives of 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Gram-positive and Gram-negative bacteria | The 4-bromophenyl moiety was crucial for potent antibacterial effect compared to 4-methylphenyl derivatives. | nih.gov |
| N-allyl 1,2,4-triazole derivative | Mycobacterium gyrase (putative) | Showed a broad spectrum of activity; docking studies suggest binding interactions with the gyrase active site. | nih.gov |
| Piperazine-containing Mannich bases of 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Various bacterial strains | Synthesized compounds showed activity against a panel of Gram-positive and Gram-negative bacteria. | mdpi.com |
The antifungal mechanisms of this compound analogues, particularly triazole derivatives, are well-documented. nih.gov Triazoles are a major class of antifungal agents that act by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov
The primary target of triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. nih.gov This enzyme is critical in the ergosterol biosynthesis pathway, where it converts lanosterol to ergosterol. nih.gov The basic nitrogen atom of the triazole ring binds tightly to the heme iron of the fungal cytochrome P450, preventing the natural substrate from binding. nih.gov This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. nih.gov The altered membrane composition disrupts its integrity and the function of membrane-bound proteins, ultimately leading to the cessation of fungal growth and cell death. nih.gov
A notable example is a complex conjugate, (4R)-N-((1-((2S,3R)-2-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl)-1H-1,2,3-triazole-4-yl)methyl)-4-((3R,5R,10R,12S,13R)-hexadecahydro-3,12-dihydroxy-5,10,13-trimethyl-1H-cyclopenta[a]phenanthren-17-yl)pentanamide, which demonstrated potent activity against several fungal strains, including Candida albicans and Cryptococcus neoformans. nih.gov The presence of the 4-chlorophenyl group on the azetidinone ring is a key structural feature of this highly active compound. nih.gov
Derivatives containing the chlorophenyl structure have shown promise as antiprotozoal agents, with mechanisms targeting key parasite enzymes and pathways. usp.brresearchgate.net Chagas disease, caused by Trypanosoma cruzi, and Human African Trypanosomiasis, caused by Trypanosoma brucei, are significant targets for such compounds. usp.brresearchgate.netmdpi.com
For antitrypanosomal activity, a primary target is cruzain, the major cysteine protease of T. cruzi, which is essential for the parasite's life cycle, including nutrition, invasion, and evasion of the host immune response. usp.br Reversible covalent inhibitors that target cruzain have been shown to block parasite differentiation and induce cell death. usp.br
In a study on novel dipeptide-sulfonamides, several derivatives demonstrated potent antitrypanosomal activity. researchgate.net Notably, compounds such as N-(2-(4-chlorophenylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulfonamido)pentanamide and N-(2-(3-chlorophenylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulfonamido)pentanamide were among the most effective in clearing Trypanosome brucei in mice. researchgate.net Molecular docking studies suggest these compounds have a good binding affinity for target proteins in the parasite. researchgate.net
In the context of antimalarial research, sulfonamide-containing compounds have been recognized for their therapeutic potential. researchgate.net While the exact mechanism for many new derivatives is still under investigation, docking studies of some N-benzoylated pentanamide (B147674) and butanamide derivatives against the Plasmodium falciparum cytochrome bcl complex suggest they may function similarly to the standard drug atovaquone. researchgate.net
Table 2: Antiprotozoal Activity of Selected Chlorophenyl Derivatives
| Compound/Derivative Class | Disease/Parasite Target | Putative Mechanism/Target | Key Findings | Reference |
| Nitrile-based inhibitors | Chagas disease (Trypanosoma cruzi) | Cruzain (cysteine protease) | Reversible covalent inhibitors block parasite differentiation and induce cell death. | usp.br |
| Dipeptide-sulfonamides (e.g., N-(2-(3-chlorophenylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulfonamido)pentanamide) | African Trypanosomiasis (Trypanosoma brucei) | Not specified; good binding to target proteins suggested by docking. | Potent in clearing trypanosomes in mice. | researchgate.net |
| N-benzoylated pentanamide derivatives | Malaria (Plasmodium falciparum) | Cytochrome bcl complex (putative) | Docking scores suggest binding affinities comparable to the standard drug atovaquone. | researchgate.net |
Antifungal Action and Pathways
Antitumor and Antiproliferative Mechanistic Research
The anticancer potential of this compound derivatives has been investigated through their ability to inhibit cancer cell growth and proliferation. Key mechanisms identified include the induction of programmed cell death (apoptosis) and the modulation of the cell cycle.
Apoptosis is a crucial mechanism for eliminating cancerous cells. Several studies have shown that derivatives related to this compound can trigger this process. For example, a dipeptide thiourea (B124793) derivative, compound I-11, was found to be a potent inducer of apoptosis in the NCI-H460 lung cancer cell line. rsc.org Mechanistically, it activates caspase-12 and CHOP, signaling apoptosis through a ROS-dependent endoplasmic reticulum pathway. rsc.org This compound also caused cell cycle arrest at the G2/M phase. rsc.org Similarly, certain organoplatinum compounds have been shown to induce apoptosis in MCF-7 breast cancer cells by significantly increasing the levels of the pro-apoptotic protein Bax and caspase 3, while decreasing the anti-apoptotic protein Bcl-2. researchgate.net
The cell cycle is a tightly regulated process that is often deregulated in cancer, leading to uncontrolled proliferation. nih.gov Compounds that can halt the cell cycle provide a therapeutic window to inhibit tumor growth. The tumor suppressor PTEN, for instance, naturally inhibits both the G1-S and G2-M transitions. nih.gov Some anticancer agents mimic this effect. A novel Pd(II) complex demonstrated potent cytotoxic activity against MCF-7 cells by inducing apoptotic cell death and arresting the cell cycle in the G0–G1 phase. mdpi.com The regulation of the cell cycle often involves modulating the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Several derivatives have shown promising selectivity. rsc.orgnih.gov For instance, certain dipeptide thiourea compounds exhibited significant selectivity against different cancer cell lines, with some showing stronger inhibitory activity than the commercial drug 5-Fluorouracil. rsc.org
The mechanistic basis for this selectivity can be multifaceted. One approach involves targeting cellular processes that are uniquely dysregulated in cancer cells. Novel organometallic gold(III) complexes, for example, act as selective inhibitors of mitochondrial respiration and display up to ~30-fold selectivity for cancer cells over normal cells. nih.gov This selectivity may arise because many cancer cells are highly dependent on specific metabolic pathways, making them more vulnerable to agents that disrupt mitochondrial function. nih.gov
Another basis for selectivity is differential cellular uptake. The physical and chemical properties of a compound can lead to its preferential accumulation in tumor cells. Studies with gold(III) complexes indicated that their uptake was dependent on specific endocytosis pathways, which may be more active in rapidly proliferating cancer cells compared to normal cells. nih.gov The ability to design compounds that are selectively cytotoxic to cancer cells is a key goal in developing safer and more effective anticancer therapeutics. researchgate.net
Table 3: Antiproliferative Activity and Selectivity of Selected Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value | Mechanism/Selectivity Basis | Reference |
| Dipeptide thiourea (Compound I-11) | NCI-H460 (Lung) | 4.85 ± 1.44 µM | Induction of apoptosis via ER stress pathway; cell cycle arrest. Showed selectivity for different cancer cell lines. | rsc.org |
| Organogold(III) dithiocarbamates | MDA-MB-231, A2780 | 0.50–2.9 μM | Selective inhibition of mitochondrial respiration. Up to ~30-fold selectivity for cancer cells over normal cells. | nih.gov |
| Pd(II) complex with s-triazine ligand | MCF-7 (Breast) | 1.18 µg/mL | Induction of apoptosis; cell cycle arrest at G0-G1 phase. Showed poor cytotoxicity against normal WISH cells (IC50 = 37.2 µg/mL). | mdpi.com |
Interference with Key Enzyme Activities in Oncogenic Pathways
The disruption of oncogenic pathways is a cornerstone of modern cancer therapy. thno.org These pathways, which include signaling cascades like NF-κB and Wnt/β-catenin, are frequently deregulated in cancer, leading to uncontrolled cell growth and proliferation. plos.org Certain molecules containing the 3-chlorophenyl group have been investigated for their potential to modulate these pathways. For instance, antagonists of Peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors, are being explored as potential anticancer agents. nih.gov These antagonists can interfere with metabolic and signaling networks that tumors rely on for growth and survival. nih.gov
One such antagonist, N-(2-bromophenyl)-2-[[(3-chlorophenyl)amino]thioxomethyl]acetamide (GW6471), has been shown to impair tumor metabolism and angiogenesis. nih.gov While not a pentanamide, the presence of the chlorophenyl moiety is a key feature. Similarly, chalcone (B49325) derivatives are known to target the p53 pathway, a critical tumor suppressor pathway. nih.gov The disruption of the interaction between p53 and its negative regulator, MDM2, is a key mechanism for p53 activation. nih.gov The structural elements of this compound suggest a potential for similar interactions, although specific studies on its direct interference with oncogenic pathway enzymes are not extensively documented in the reviewed literature.
Enzyme Inhibition Studies
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. savemyexams.com They are fundamental to pharmaceutical development and can be classified based on their kinetic behavior and binding mechanisms.
Kinetic Characterization of Inhibition Mechanisms
The interaction between an enzyme and an inhibitor can be characterized by its kinetics, which are typically classified as reversible or irreversible. du.ac.in
Reversible Inhibition : This form of inhibition involves non-covalent bonding and is temporary. patsnap.com The inhibitor can dissociate from the enzyme, restoring its function. du.ac.in Reversible inhibition is further divided into several types:
Competitive Inhibition : The inhibitor resembles the substrate and binds to the active site, competing with the substrate. sci-hub.se This type of inhibition increases the apparent Km (Michaelis constant) of the enzyme but does not affect the Vmax (maximum reaction velocity). sci-hub.se
Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that inactivates the enzyme. savemyexams.com It does not prevent substrate binding but reduces the Vmax. The Km remains unchanged.
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. sci-hub.se This type of inhibition reduces both Vmax and Km. du.ac.in
Mixed-type Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km. nih.gov Ketoconazole's inhibition of Cytochrome P450-3A is an example of a mixed competitive-noncompetitive process. researchgate.net
Slow-binding and Time-dependent Inhibition : Some inhibitors exhibit a time-dependent increase in enzyme inhibition, where the initial enzyme-inhibitor complex slowly converts to a more tightly bound complex. nih.gov This can be a feature of both reversible and irreversible inhibition. evotec.com Assays like the IC50 shift assay are used to detect time-dependent inhibition, particularly for enzymes like Cytochrome P450. evotec.com
While these are the standard kinetic profiles, specific kinetic characterization for this compound itself is not detailed in the available research.
Identification of Specific Enzyme Targets
Research into derivatives of this compound has identified several specific enzyme targets.
Hydrolases and Proteases : Proteases, a subclass of hydrolases, are crucial enzymes in many biological processes, including viral replication, making them attractive drug targets. patsnap.commdpi.com A derivative of this compound has been identified as an inhibitor of Norovirus 3CL protease, an enzyme essential for the virus's replication. pdbj.org This highlights the potential of this chemical scaffold to target viral proteases.
Cytochrome P450 (CYP) Isoforms : CYP enzymes are a major family of enzymes involved in drug metabolism. nih.gov Inhibition of these enzymes is a common cause of drug-drug interactions. evotec.com Thienopyridine drugs, for example, are known mechanism-based inhibitors of CYP2B6. nih.gov While direct inhibition studies on this compound are sparse, its derivatives are often evaluated for their effects on CYP isoforms to assess potential metabolic liabilities. For instance, some oxalamide derivatives containing a chlorophenyl group act as prodrugs that are activated by CYP4F11 to become active inhibitors of stearoyl-CoA desaturase (SCD). nih.gov
A derivative, N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (OZE-III), has also been studied for its biological activity, demonstrating antimicrobial properties. nih.gov
| S. aureus Strain | Minimum Inhibitory Concentration (MIC) in μg/ml |
|---|---|
| Newman | 16 |
| UAMS-1 | 16 |
| USA100 | 8 |
| USA300 | 32 |
| MW2 | 32 |
| COL | 16 |
| SH1000 | 16 |
Allosteric vs. Active Site Binding Mechanisms
Enzyme inhibitors can bind to an enzyme's active site or to an allosteric site.
Active Site Binding : Competitive inhibitors bind directly to the active site, physically blocking the substrate from binding. savemyexams.com
Allosteric Site Binding : Allosteric inhibitors bind to a site distinct from the active site. libretexts.orgnumberanalytics.com This binding event induces a conformational change in the enzyme that is transmitted to the active site, reducing its catalytic efficiency. savemyexams.comnumberanalytics.com This mechanism is a key feature of cellular regulation, allowing for feedback inhibition where a downstream product regulates an earlier enzyme in a pathway. numberanalytics.com An example of allosteric inhibition is seen with a neuropeptidase inhibitor that binds over 19 Å away from the catalytic zinc ion, restricting the conformational change needed for substrate cleavage. nih.gov
The specific binding mechanism for this compound would depend on the specific enzyme target. For a derivative acting as a CB1 receptor antagonist, the binding occurs at the receptor's binding pocket, which is analogous to an active site. researchgate.net
Covalent vs. Reversible Inhibition Studies
The nature of the bond between an inhibitor and an enzyme determines whether the inhibition is reversible or irreversible.
Reversible Inhibition : Involves non-covalent interactions such as hydrogen bonds and ionic bonds. patsnap.com The inhibitor can be removed by methods like dilution, restoring enzyme activity. du.ac.in
Covalent Inhibition : The inhibitor forms a stable, covalent bond with the enzyme, often with a nucleophilic amino acid residue in the active site. patsnap.comnih.gov This type of inhibition can be:
Irreversible : The covalent bond leads to permanent inactivation of the enzyme. du.ac.in The cell must synthesize new enzyme molecules to restore activity. evotec.com
Reversible Covalent : An increasing number of drugs are being developed that form a covalent bond which can be reversed. nih.gov This strategy combines the high potency and prolonged action of covalent inhibitors with a reduced risk of off-target toxicity compared to irreversible inhibitors. nih.gov Nitrile-containing compounds, for instance, can act as reversible covalent inhibitors of cysteine proteases. mdpi.comusp.br
The SARS-CoV-2 main protease inhibitor 13b, an α-ketoamide, forms a reversible thiohemiketal covalent bond with the catalytic cysteine residue. mdpi.com Similarly, dipeptidyl nitrile inhibitors of norovirus 3CL protease are also designed as reversible covalent inhibitors. usp.br This suggests that derivatives of this compound could potentially be designed to act via a reversible covalent mechanism.
Receptor Binding and Modulation Assays
Beyond enzyme inhibition, this compound derivatives have been shown to interact with cellular receptors. A prominent example is a derivative that functions as an antagonist for the Cannabinoid Receptor 1 (CB1). researchgate.netnih.gov
Radioligand competition binding assays are used to determine the affinity of a compound for a specific receptor. google.com In these assays, the test compound's ability to displace a known radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated.
A specific derivative, N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide (referred to as Compound 9), was identified as a potent antagonist of the CB1 receptor. researchgate.netnih.gov It demonstrated high selectivity for the CB1 receptor over the CB2 receptor. researchgate.netnih.gov This compound is classified as an antagonist, meaning it binds to the receptor but does not provoke the biological response that an agonist would, effectively blocking the receptor from activation by its endogenous ligands. nih.gov
| Receptor | Binding Affinity (Ki) | Selectivity (CB2/CB1) | Functional Activity |
|---|---|---|---|
| CB1 | Potent | >50-fold | Antagonist |
| CB2 | Lower Affinity | - |
This activity at a G-protein coupled receptor like CB1 indicates that the biological effects of this compound derivatives are not limited to enzyme inhibition and can extend to the modulation of major signaling systems in the body. nih.gov
Ligand Binding Affinity Determination via Radioligand and Fluorescent Assays
The affinity of a ligand for its receptor is a critical determinant of its biological activity. bioduro.com Radioligand and fluorescent binding assays are two primary methods used to quantify this interaction. bioduro.combmglabtech.com
Radioligand Binding Assays: These assays utilize a radioactively labeled ligand to measure its binding to a target receptor. bioduro.com They are highly sensitive and provide precise data on binding affinity. bioduro.com A common application is in competition assays, where an unlabeled compound's ability to displace the radioligand from the receptor is measured, allowing for the determination of the unlabeled compound's inhibitory constant (Ki). bmglabtech.com For instance, in the study of cannabinoid receptors, radioligand binding assays were used to determine the Ki values of novel ligands, with CELT-335 showing a Ki of 44.8 nM for the CB1 receptor and 7.4 nM for the CB2 receptor. celtarys.com These assays can be performed on cell membranes or even in a cell-free system using functionalized magnetic beads, which can streamline the process and improve consistency. nih.gov
Fluorescent Assays: As an alternative to radioactivity, fluorescently labeled ligands offer a safer method for determining binding affinities. bmglabtech.com These assays can be conducted in live cells and are amenable to high-throughput screening. bmglabtech.com Techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) utilize a nanoluciferase-fused receptor and a fluorescently-tagged ligand to measure binding in real-time. researchgate.net This provides not only affinity data but also kinetic information about the ligand-receptor interaction. researchgate.net Fluorescent assays have been successfully used to quantify ligand binding to various G-protein coupled receptors (GPCRs), such as adenosine (B11128) and dopamine (B1211576) receptors. bmglabtech.com
The following table summarizes key aspects of these assay types:
Interactive Data Table: Comparison of Ligand Binding Assay Techniques
| Feature | Radioligand Binding Assays | Fluorescent Binding Assays |
|---|---|---|
| Principle | Measures binding of a radioactively labeled ligand. bioduro.com | Measures binding of a fluorescently labeled ligand. bmglabtech.com |
| Advantages | High sensitivity, precise binding data. bioduro.com | Safer (no radioactivity), suitable for live cells and HTS. bmglabtech.com |
| Example Application | Determining Ki values for cannabinoid receptor ligands. celtarys.com | Quantifying ligand binding to GPCRs like adenosine and dopamine receptors. bmglabtech.com |
| Advanced Techniques | Bead-based assays for rapid, cell-free analysis. nih.gov | NanoBRET for real-time kinetic data. researchgate.net |
Receptor Selectivity Profiling
Receptor selectivity is a crucial aspect of drug development, as it helps to minimize off-target effects. N-phenylpentanamide derivatives have been investigated for their selectivity towards various receptors.
For example, a derivative, N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide, was identified as a potent and orally absorbed antagonist of the CB1 receptor. nih.govresearchgate.net Importantly, it demonstrated over 50-fold selectivity for CB1 over the CB2 receptor. nih.govresearchgate.net This selectivity is significant because CB1 receptor antagonists have shown therapeutic potential, but their clinical use has been hampered by central nervous system (CNS) side effects. nih.gov By designing peripherally selective antagonists, the aim is to retain therapeutic efficacy in peripheral tissues while avoiding adverse CNS effects. nih.gov
In the context of sigma receptors, which are implicated in various neurological disorders, selectivity is also paramount. d-nb.info Ligands are often classified based on their affinity for sigma-1 (σ1) and sigma-2 (σ2) subtypes. For instance, (+)-pentazocine is a selective agonist for the σ1 receptor, while [3H]-DTG can be used to label σ2 receptors in the presence of a σ1 masking agent. The development of selective ligands is essential for elucidating the specific physiological roles of each receptor subtype. nih.govnih.gov
Mechanisms of Agonism, Antagonism, or Allosteric Modulation (e.g., FFA3, Sigma Receptors)
The interaction of a ligand with a receptor can elicit different responses. An agonist activates the receptor to produce a biological response, while an antagonist blocks the receptor and prevents its activation by an agonist. sketchy.comAllosteric modulators bind to a site on the receptor distinct from the primary binding site, altering the receptor's response to an agonist. sketchy.commdpi.com
Free Fatty Acid Receptor 3 (FFA3): The pharmacology of ligands for the FFA3 receptor is complex. Studies on a series of hexahydroquinolone-3-carboxamides revealed compounds that acted as positive allosteric modulators (PAMs), some as PAM-agonists (having both allosteric and direct agonist effects), and others that appeared to be negative allosteric modulators. nih.gov This highlights the subtle structural changes that can dramatically alter the pharmacological profile of a ligand. nih.gov
Sigma Receptors: Ligands for sigma receptors can also act as agonists or antagonists. For instance, (+)-pentazocine is considered a putative agonist, while haloperidol (B65202) is an antagonist. Some sigma receptor agonists have shown potential antidepressant-like effects in preclinical studies, which can be blocked by sigma receptor antagonists, confirming the receptor's involvement. nih.gov Furthermore, some compounds exhibit complex interactions; for example, the neuroprotective effects of the selective S1R modulator (±)‑2‑(3‑chlorophenyl)‑3,3,5,5‑tetramethyl‑2‑oxazaphosphinate were potentiated by another S1R agonist, and this effect was inhibited by a S1R antagonist. d-nb.info
The table below illustrates the different mechanisms of receptor interaction:
Interactive Data Table: Mechanisms of Receptor Interaction
| Mechanism | Description | Example |
|---|---|---|
| Agonism | Ligand activates the receptor to produce a biological response. sketchy.com | (+)-Pentazocine at sigma-1 receptors. |
| Antagonism | Ligand blocks the receptor, preventing agonist activation. sketchy.com | Haloperidol at sigma receptors. |
| Allosteric Modulation | Ligand binds to a secondary site, altering the receptor's response to an agonist. sketchy.com | Hexahydroquinolone-3-carboxamides at the FFA3 receptor. nih.gov |
Downstream Signaling Pathway Analysis
Upon ligand binding and receptor activation, a cascade of intracellular events known as a signaling pathway is initiated. frontiersin.org Analysis of these downstream pathways is crucial for understanding the ultimate cellular response to a ligand.
Activation of G-protein coupled receptors, for example, can trigger various downstream pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are involved in cell growth, proliferation, and survival. frontiersin.orgnih.gov In cancer research, identifying how a compound affects these pathways is a key area of investigation. frontiersin.orgamegroups.org For instance, studies have shown that certain small molecules can inhibit the proliferation of cancer cells by attenuating the phosphorylation of downstream molecules like AKT and MEK. frontiersin.org
Similarly, in the context of sigma receptors, agonists have been shown to modulate the activities of neurotransmitter systems and signaling pathways implicated in depression. nih.gov For example, the effects of some sigma receptor agonists on serotonergic neurotransmission can be blocked by sigma receptor antagonists, demonstrating a clear link between receptor activation and downstream signaling. nih.gov
Phytotoxic Action and Herbicide Mechanisms (for related N-phenylpentanamides)
Certain N-phenylamide derivatives have been investigated for their potential as herbicides. nih.gov Their phytotoxic effects often stem from the disruption of essential plant processes. nih.gov
Inhibition of Photosynthesis and Plant Physiological Processes
A primary target for many herbicides is the photosynthetic apparatus. epa.gov N-phenyl-2-naphthylamine, for example, has been shown to have specific phytotoxic properties, with its effects becoming apparent in membrane-rich compartments like the chloroplast. nih.gov Compounds containing an amide bond, such as N-phenylpentanamides, can inhibit photosynthetic electron transport (PET) in photosystem II (PSII) by forming hydrogen bonds with proteins in the thylakoid membranes. mdpi.com This disruption of electron flow inhibits the plant's ability to produce energy through photosynthesis, ultimately leading to cell death. nih.govmdpi.com Some herbicides, like diphenylethers and N-phenylphthalimides, inhibit the enzyme protoporphyrinogen (B1215707) oxidase, leading to the accumulation of a phototoxic chlorophyll (B73375) precursor. wssa.net
The following table details the effects of some N-phenylamides on photosynthesis:
Interactive Data Table: Herbicidal Effects on Photosynthesis
| Compound Class | Mechanism of Action | Consequence |
|---|---|---|
| N-phenylamides | Inhibition of photosynthetic electron transport in PSII. mdpi.com | Reduced energy production, leading to plant death. nih.govmdpi.com |
| Diphenylethers, N-phenylphthalimides | Inhibition of protoporphyrinogen oxidase. wssa.net | Accumulation of a phototoxic chlorophyll precursor. wssa.net |
| N-phenyl-2-naphthylamine | Acts as a reactive compound in cell membranes, particularly in chloroplasts. nih.gov | Irreversible, cumulative damage to photosynthetic machinery. nih.gov |
Mode of Action Elucidation in Plant Systems
Elucidating the precise mode of action of a potential herbicide is essential for its development and for managing the evolution of resistance in weeds. nih.govnih.gov For N-phenylamides and related compounds, several mechanisms have been identified.
One key mechanism is the inhibition of specific enzymes. For example, a novel class of herbicides, aryl pyrrolidinone anilides, was found to target dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis. nih.gov Another well-established mechanism for some herbicides is the inhibition of acetolactate synthase (ALS), which is necessary for the production of branched-chain amino acids. wssa.net
Enhanced metabolism by the plant is a common mechanism of herbicide resistance. frontiersin.org Plants can detoxify herbicides using enzymes like cytochromes P450 and glutathione (B108866) transferases. frontiersin.org Therefore, understanding a compound's metabolic fate within the plant is a critical aspect of elucidating its mode of action. frontiersin.org For some N-phenyl-2-phenoxyacetamides derived from thymol, those containing a chlorine atom exhibited significant phytotoxic and cytogenotoxic effects. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Methodologies for SAR Derivation
The elucidation of SAR for N-(3-chlorophenyl)pentanamide and related compounds often involves a multi-faceted approach, integrating various scientific techniques.
Analog Design: A primary strategy for deriving SAR is through the systematic design and synthesis of analogs. This involves modifying specific parts of the parent molecule, this compound, and evaluating the resulting changes in biological activity. For instance, in the development of inhibitors for the phospholipase A and acyltransferase (PLAAT) enzyme family, researchers synthesized a series of α-ketoamides, which are structurally related to this compound, to probe the impact of different substituents. nih.gov Similarly, in the quest for potent inhibitors of the SARS-CoV-2 main protease, a vast library of over 18,000 compound designs was generated to establish extensive structure-activity relationships for various chemical scaffolds. rcsb.org This highlights the power of analog design in mapping the chemical space around a lead compound.
Crowdsourcing and Open Science Initiatives: The COVID Moonshot project is a prime example of a modern approach to SAR derivation, leveraging crowdsourcing and open-science to accelerate drug discovery. rcsb.org This collaborative effort generated a wealth of data, including over 10,000 measurements and more than 2,400 synthesized compounds, all of which were made publicly available to foster a collective understanding of the SAR for SARS-CoV-2 main protease inhibitors. rcsb.org
Activity-Based Protein Profiling (ABPP): This technique is instrumental in studying enzyme inhibitors. For the PLAAT family, ABPP was used to determine the structure-activity relationships of an α-ketoamide series, leading to the identification of potent inhibitors. nih.gov
Influence of Substituent Position and Nature on Biological Potency and Selectivity
The position and chemical nature of substituents on the phenyl ring and other parts of the this compound scaffold have a profound impact on its biological activity.
Phenyl Ring Substituents:
Halogenation: The presence and position of a chloro substituent are often critical. In a series of α-ketoamide inhibitors of PLAATs, moving the 4-chloro substituent to the ortho or meta positions did not improve potency. nih.gov However, a 3,4-dichloro derivative showed increased activity for PLAAT3 and PLAAT5, suggesting that a specific substitution pattern is required for optimal interaction with the target. nih.gov In another study on free fatty acid receptor 3 (FFA3) modulators, a 2-chloro or 5-chloro substituent alone resulted in reduced potency compared to a dichlorinated analog. acs.org
Other Substituents: The introduction of a 4-methyl group on the phenyl ring of an α-ketoamide enhanced inhibitory activity for PLAAT3 and PLAAT5, while a 4-phenoxy moiety improved potency for PLAAT2 and PLAAT4. nih.gov This indicates that the size and lipophilicity of the substituent play a crucial role in determining selectivity among related enzyme isoforms.
Alkyl Chain Modifications: In a related pentanamide (B147674) derivative, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-pentanamide, the length of the alkyl chain in the hexadecylsulfonyl group was found to be critical for sustained activity. vulcanchem.com Shortening the alkyl chain from C16 to C8 resulted in a 90% reduction in potency, highlighting the importance of this lipophilic tail for the compound's pharmacodynamics. vulcanchem.com
The following table summarizes the influence of various substituents on the biological activity of compounds related to this compound.
| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |
| α-Ketoamide PLAAT Inhibitors | 4-Fluoro on phenyl ring | Lowered activity | nih.gov |
| α-Ketoamide PLAAT Inhibitors | 4-Phenoxy on phenyl ring | Provided a 10- to 30-fold selectivity window for PLAAT5 | nih.gov |
| α-Ketoamide PLAAT Inhibitors | 4-Chloro moved to ortho or meta position | Did not improve potency | nih.gov |
| α-Ketoamide PLAAT Inhibitors | 3,4-Dichloro on phenyl ring | Increased activity for PLAAT3 and PLAAT5 | nih.gov |
| FFA3 Modulators | 2-Chloro or 5-chloro on phenyl ring | Reduced potency | acs.org |
| N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-pentanamide | Shortening of hexadecylsulfonyl alkyl chain | Reduced potency by 90% | vulcanchem.com |
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. For chiral molecules like many derivatives of this compound, enantiomers can exhibit significantly different potencies and interactions with their biological targets.
For example, in the development of inhibitors for the SARS-CoV-2 main protease, the specific stereoisomer (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)pentanamide was identified as a potent inhibitor. rcsb.org This highlights that a precise stereochemical configuration is often necessary for optimal binding to the active site of an enzyme. The importance of stereochemistry is a well-established principle in drug design, as different stereoisomers can have varying affinities for their biological targets, leading to differences in efficacy and potential for off-target effects. michberk.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comresearchgate.net While specific QSAR models for this compound were not found in the provided search results, the principles of QSAR are highly relevant to understanding its activity.
QSAR models are developed by correlating molecular descriptors (physicochemical properties, topological indices, etc.) with biological activity data. biointerfaceresearch.comresearchgate.net These models can then be used to predict the activity of novel compounds, prioritize candidates for synthesis, and provide insights into the structural features that are important for activity. The development of robust QSAR models often involves several steps, including data preparation, descriptor calculation, model building using statistical methods like multiple linear regression (MLR), and rigorous validation. biointerfaceresearch.com
Recent advancements in this field include the use of machine learning and artificial intelligence to develop more sophisticated and predictive QSAR models, which can be instrumental in accelerating drug discovery programs. nih.gov
Analysis of Non-additive Effects in SAR Studies
In some cases, the combined effect of multiple structural modifications is not simply the sum of the individual effects. This phenomenon, known as non-additivity, can be a key feature of the SAR for a series of compounds. usp.br
Studies on dipeptidyl nitrile inhibitors of cruzain, a cysteine protease from Trypanosoma cruzi, have revealed strong non-additive effects. usp.br The effects of configurational changes at the P3/P2 amide replacement and different substitutions at the P1 position were found to be highly interdependent. usp.br Analyzing these non-additive effects can provide deeper insights into the molecular recognition process and help to distinguish true structural effects from potential assay artifacts. usp.br
Correlation between Molecular Features and Mechanistic Insights
Understanding the correlation between specific molecular features and the underlying mechanism of action is a central goal of SAR and SPR studies.
Molecular Target Identification and Validation
Biochemical and Biophysical Approaches for Direct Target Engagement
The initial phase of target identification aims to demonstrate a direct, physical interaction between the compound and a putative protein target. Biochemical and biophysical assays are the primary tools for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.
Biochemical assays often measure the functional consequence of the compound binding to a protein, such as the inhibition of enzymatic activity. For instance, if N-(3-chlorophenyl)pentanamide were hypothesized to target an enzyme like a kinase or methyltransferase, its potency would be determined using assays that measure the formation of the enzymatic product. nih.gov These assays yield critical parameters like the half-maximal inhibitory concentration (IC50).
Biophysical assays directly detect the binding event itself. These methods are indispensable for confirming physical interaction and characterizing its nature.
Resonance Energy Transfer (RET) Techniques : Methods like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful in studying protein-protein or compound-protein interactions. acs.orgbiorxiv.org In a target engagement context, a competition assay can be designed where this compound displaces a known fluorescent or luminescent ligand from the target protein, leading to a measurable change in the RET signal. acs.orgbiorxiv.org
Fluorescence Polarization (FP) : This technique is well-suited for monitoring binding events in solution. nottingham.ac.uk An FP displacement assay would involve a fluorescently labeled ligand (a tracer) that binds to the target protein. When the small, unlabeled this compound binds to the target and displaces the tracer, the resulting decrease in polarization of the emitted light is measured. nottingham.ac.uk
Isothermal Titration Calorimetry (ITC) : ITC is considered a gold-standard biophysical method as it directly measures the heat released or absorbed during a binding event. universiteitleiden.nl This allows for the determination of all thermodynamic parameters of the interaction: the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction between this compound and its target. universiteitleiden.nl
These approaches are crucial for the initial validation of a direct interaction and for ranking compounds during optimization campaigns.
Table 1: Overview of Biochemical and Biophysical Assays for Target Engagement To view the data, click on the table rows to expand.
Biochemical & Biophysical Techniques
| Technique | Principle | Key Output(s) | Reference(s) |
|---|---|---|---|
| Enzyme Inhibition Assay | Measures the effect of a compound on the rate of an enzyme-catalyzed reaction. | IC50, Ki | nih.gov |
| BRET/FRET | Measures energy transfer between a donor and acceptor molecule, which is disrupted or induced by compound binding. | IC50, Kd | acs.org, biorxiv.org |
| Fluorescence Polarization (FP) | Measures the change in rotational speed (and thus light polarization) of a fluorescent tracer as it's displaced by a compound. | IC50, Ki | nottingham.ac.uk |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a compound binds to a protein. | Kd, ΔH, ΔS, Stoichiometry | universiteitleiden.nl |
Genetic and Cell-Based Assays for Target Validation
Confirming that a compound engages a target in a test tube is not sufficient; it is essential to demonstrate that this engagement occurs within the complex environment of a living cell and is responsible for the observed cellular phenotype. Genetic and cell-based assays provide this critical link.
Genetic approaches are powerful for validating that a specific protein is the true target of a compound. Techniques like RNA interference (siRNA or shRNA) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the putative target protein. If the cellular phenotype observed upon target protein depletion mimics the phenotype caused by treatment with this compound, it provides strong evidence for on-target action. Conversely, if cells lacking the target protein become resistant to the compound, it further validates the target.
Cell-based assays provide direct or indirect readouts of target engagement and downstream functional consequences in a physiological context.
Cellular Thermal Shift Assay (CETSA) : This method leverages the principle that a protein becomes more thermally stable when a ligand is bound to it. Intact cells are treated with this compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. An increase in the melting temperature of the target protein in treated cells versus untreated cells is direct proof of target engagement in a cellular environment.
Reporter Gene Assays : If the target protein is part of a signaling pathway that culminates in changes in gene expression, a reporter assay can be used. umich.edu Cells are engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the pathway of interest. Modulation of the reporter signal by this compound can validate its effect on the target and its associated pathway.
Phenotypic Assays : High-content imaging or cell viability assays can quantify the ultimate functional outcome of target engagement. nih.govnih.gov For example, if the target is involved in cell proliferation, the effect of the compound on cell growth can be measured and compared to the effect of genetically silencing the target. nih.gov
Table 2: Genetic and Cell-Based Target Validation Methods To view the data, click on the table rows to expand.
Cellular Validation Techniques
| Technique | Principle | Application | Reference(s) |
|---|---|---|---|
| RNAi/CRISPR | Genetic depletion or knockout of the putative target protein. | Validates if loss of the target protein phenocopies the compound's effect. | |
| Cellular Thermal Shift Assay (CETSA) | Measures the ligand-induced thermal stabilization of a target protein in intact cells or cell lysates. | Confirms direct target engagement in a cellular environment. | |
| Reporter Gene Assay | Quantifies the activity of a signaling pathway by measuring the expression of a reporter gene. | Measures the functional downstream consequences of target engagement. | umich.edu |
| Cell Viability/Phenotypic Assay | Measures a specific cellular outcome, such as proliferation, apoptosis, or morphological changes. | Links target engagement to a quantifiable biological effect. | nih.gov, nih.gov |
Proteomic and Interactomic Profiling to Elucidate Target Networks
While the above methods are excellent for testing a specific hypothesis, they may miss unintended or novel targets. Proteomic and interactomic profiling offers an unbiased, system-wide approach to identify the full spectrum of a compound's interactions. mdpi.com These methods are crucial for understanding off-target effects and for discovering entirely new mechanisms of action.
Proteomic profiling typically uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to comprehensively analyze the cellular proteome. nih.govnih.gov In a typical experiment, cells are treated with this compound, and the resulting changes in the abundance of thousands of proteins are quantified. plos.org This can reveal downstream effects of the primary target or point towards unexpected pathways affected by the compound.
Interactomic profiling aims to directly identify the proteins that physically interact with the compound.
Affinity Purification-Mass Spectrometry (AP-MS) : This technique involves immobilizing a derivative of this compound onto a solid support (like beads) and using it as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.
Proximity-Labeling : Advanced methods like BioID or APEX involve fusing the putative protein target with an enzyme that generates reactive biotin (B1667282) species. When activated, this enzyme labels any proteins in its immediate vicinity. Comparing the labeled proteins in the presence and absence of this compound can reveal how the compound alters the target's interaction network.
These global approaches provide a rich dataset that can confirm a hypothesized target, identify new off-targets, and build a comprehensive map of the compound's cellular mechanism of action. plos.org
Table 3: Proteomic and Interactomic Profiling Techniques To view the data, click on the table rows to expand.
Global Profiling Techniques
| Technique | Principle | Goal | Reference(s) |
|---|---|---|---|
| Expression Proteomics (LC-MS/MS) | Quantifies changes in protein abundance across the proteome after compound treatment. | To identify downstream pathway effects and potential biomarkers. | nih.gov, nih.gov |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses an immobilized compound derivative to pull down interacting proteins from a cell lysate for identification. | To directly identify binding partners (on- and off-targets). | |
| Proximity-Labeling (e.g., BioID) | An enzyme fused to a protein of interest labels nearby proteins, revealing its interactome. | To map the interaction network of a target and see how it is altered by the compound. |
Computational Chemistry and Cheminformatics Approaches in N 3 Chlorophenyl Pentanamide Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. physchemres.orgyoutube.com This method is crucial for understanding the potential biological activity of N-(3-chlorophenyl)pentanamide by simulating its interaction with various protein targets.
Binding Mode Predictions and Active Site Analysis
Through molecular docking simulations, researchers can predict the specific binding modes of this compound within the active site of a target protein. nih.gov These predictions are essential for understanding the mechanism of action. For instance, studies on similar compounds have shown that the interactions can involve the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the binding pocket. nih.gov In the case of this compound, the chlorophenyl group and the pentanamide (B147674) chain likely play distinct roles in anchoring the molecule within the active site. The analysis of these binding modes can reveal which residues are critical for the ligand's affinity and selectivity.
Scoring Functions and Docking Validation
Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a protein. nih.gov These functions are a critical component of molecular docking, as they rank different binding poses and potential ligands. researchgate.net There are various types of scoring functions, including force-field-based, empirical, and knowledge-based functions, each with its own strengths and limitations. nih.govmdpi.com For this compound, a consensus scoring approach, which combines the results of multiple scoring functions, could provide a more reliable prediction of its binding affinity. nih.gov
Validation of docking protocols is essential to ensure the accuracy of the predictions. This is often achieved by redocking a known ligand into its crystal structure and calculating the root-mean-square deviation (RMSD) between the predicted and experimental poses. researchgate.net A low RMSD value indicates that the docking protocol can accurately reproduce the experimental binding mode. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of the this compound-protein complex over time. mdpi.comcresset-group.com These simulations solve Newton's equations of motion for the atoms in the system, offering insights that are not available from static docking poses. mdpi.com
MD simulations can be used to assess the stability of the predicted binding mode of this compound. By analyzing the trajectory of the simulation, researchers can determine if the key interactions observed in the docking study are maintained over time. mdpi.com Parameters such as the radius of gyration (Rg) can be calculated to assess the conformational stability of the protein upon ligand binding. nih.gov Furthermore, MD simulations can reveal the flexibility of different regions of the protein and how this is affected by the binding of this compound, which can be crucial for understanding its inhibitory mechanism. nih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound. scienceopen.comnih.govaspbs.com These methods provide a detailed understanding of the molecule's intrinsic characteristics that govern its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. imperial.ac.ukscribd.com The energy of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. malayajournal.org For this compound, FMO analysis can help predict its reactivity in various chemical environments and its potential to participate in charge-transfer interactions within a biological system. ajchem-a.com
Table 1: Illustrative Frontier Molecular Orbital Data
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.denih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) using a color-coded scheme. malayajournal.orgresearchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the chlorine atom, indicating these as potential sites for hydrogen bonding or interaction with positively charged residues. researchgate.net The regions around the hydrogen atoms of the amide group would exhibit positive potential. researchgate.net This information is critical for understanding its intermolecular interactions. researchgate.net
In the study of this compound, computational chemistry and cheminformatics provide powerful tools for analysis, prediction, and visualization. f1000research.com These in silico methods allow researchers to navigate the vastness of chemical space to understand the properties and potential biological activities of this compound. unibe.charxiv.org By representing molecules through numerical descriptors, these approaches transform chemical structures into data that can be mined, analyzed, and modeled. nih.gov
Cheminformatics Data Analysis and Visualization in Chemical Space
Cheminformatics is a field that combines chemistry, computer science, and information technology to analyze chemical data. drugdesign.org A central concept in this discipline is "chemical space," a multi-dimensional space where each molecule is represented as a point defined by its structural and physicochemical properties. unibe.chchimia.ch Visualizing the distribution of molecules within this space helps researchers understand compound diversity, identify regions with desirable properties, and guide the design of new molecules. chimia.chresearchgate.net
For this compound, cheminformatics analysis begins with the calculation of various molecular descriptors. These descriptors, which quantify different aspects of the molecule's topology, geometry, and electronic properties, serve as its coordinates in chemical space. chemeo.com
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 211.69 | g/mol | IUPAC |
| logP (Octanol/Water Partition Coefficient) | 3.469 | Crippen Calculated Property chemeo.com | |
| logS (Water Solubility) | -3.62 | Crippen Calculated Property chemeo.com | |
| McGowan's Characteristic Volume (McVol) | 165.880 | ml/mol | McGowan Calculated Property chemeo.com |
| Normal Boiling Point (Tboil) | 624.21 | K | Joback Calculated Property chemeo.com |
| Normal Melting Point (Tfus) | 385.18 | K | Joback Calculated Property chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 60.59 | kJ/mol | Joback Calculated Property chemeo.com |
This table is generated based on data from Cheméo chemeo.com.
Using these descriptors, visualization methods such as Principal Component Analysis (PCA) or Uniform Manifold Approximation and Projection (UMAP) can be employed to create 2D or 3D maps of chemical space. researchgate.net This allows for a visual comparison of this compound against large databases of known drugs, natural products, or other compound libraries, revealing its novelty and potential for drug-likeness. chimia.chreadthedocs.io
Database Mining and Virtual Screening Strategies
Database mining and virtual screening are fundamental strategies in computational drug discovery used to identify promising compounds from vast virtual libraries. f1000research.comsci-hub.se These libraries can contain millions to trillions of chemical structures. biosolveit.de
Database Mining: In this process, large chemical databases (like PubChem, ChEMBL, or GDB) are searched to find molecules with specific structural features or property profiles. unibe.ch this compound itself, or its core scaffold, can be used as a query to mine these databases for structurally similar compounds, which may share similar biological activities according to the chemical similarity principle. nih.gov
Virtual Screening: This technique computationally evaluates large compound libraries for their potential to bind to a specific biological target, such as a protein or enzyme. sci-hub.se There are two main approaches:
Ligand-based virtual screening: This method uses a known active ligand, like this compound, as a template to find other compounds in a database that have a similar shape and chemical features (pharmacophores). nih.govdrugdesign.org
Structure-based virtual screening: When the 3D structure of a target protein is known, compounds are "docked" into the binding site of the target. sci-hub.se A scoring function then estimates the binding affinity, ranking the compounds on their likelihood of being active. sci-hub.se While specific screening studies involving this compound are not prominent in the literature, related scaffolds have been identified in various screening campaigns. unina.itumich.edu For instance, if a potential target for this compound were identified, structure-based virtual screening could be employed to find other potent modulators. biosolveit.de
Predictive Modeling for Biological Activities
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activities. nih.govrdd.edu.iq These models are invaluable for prioritizing which compounds to synthesize and test, thereby saving time and resources. rdd.edu.iq
The process involves several steps:
Data Collection: A dataset of compounds with known biological activities against a specific target is compiled.
Descriptor Calculation: For each compound, a set of molecular descriptors (like those in Table 1) is calculated. rdd.edu.iq
Model Building: Machine learning or statistical methods are used to create a mathematical equation that links the descriptors to the activity. nih.gov
Validation: The model's predictive power is rigorously tested to ensure its reliability. rdd.edu.iq
While specific QSAR models for this compound are not detailed in the available literature, its calculated descriptors can be used as input for existing or newly developed models to predict a wide range of activities. For example, studies have successfully applied QSAR and molecular docking to predict the activity of compounds containing similar amide or chlorophenyl moieties against various targets. colab.wsmdpi.comekb.eg
Table 2: Example of Descriptors for a Hypothetical QSAR Model
| Compound | logP | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity (IC50, µM) |
|---|---|---|---|---|---|
| This compound | 3.469 | 211.69 | 1 | 1 | To be predicted |
| Compound A | ... | ... | ... | ... | 10.5 |
| Compound B | ... | ... | ... | ... | 2.3 |
This table illustrates how descriptors for this compound would be used alongside a training set of compounds with known activities to predict its biological activity.
Computational Tools for Mechanistic Elucidation (e.g., enzyme kinetics simulations)
Beyond predicting activity, computational tools are crucial for elucidating the molecular mechanisms by which a compound exerts its effects. Techniques like molecular dynamics (MD) and enzyme kinetics simulations can provide a dynamic view of the drug-target interaction. uci.edunih.gov
Molecular Docking and Dynamics: Once a potential protein target is identified for this compound, molecular docking can predict its most likely binding pose within the protein's active or allosteric site. colab.ws Following docking, MD simulations can be run to observe the stability of this binding pose over time and to understand the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Enzyme Kinetics Simulations: If the target is an enzyme, its activity can be modeled using principles of enzyme kinetics. Computational models can simulate how the presence of an inhibitor like this compound affects the rate of the enzymatic reaction. arxiv.org These simulations can help determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by fitting simulated data to classical enzyme kinetic models like the Michaelis-Menten equation. nih.govarxiv.org
Specialized software allows researchers to build complex reaction schemes and fit experimental data to various kinetic models, providing rate constants for each step of the process. kintekcorp.com For this compound, if experimental data on its inhibitory effect on an enzyme were available, these tools could be used to derive key kinetic parameters (Kᵢ, k_cat), offering deep insight into its mechanism of action. mdpi.comuci.edu
Medicinal Chemistry and Future Research Directions
Rational Design Principles for Novel N-(3-chlorophenyl)pentanamide-based Lead Compounds
The rational design of new lead compounds based on the this compound structure hinges on establishing a clear understanding of its structure-activity relationships (SAR). This involves systematically modifying the core scaffold and assessing the impact on biological activity. Key principles for designing novel derivatives include pharmacophore modeling and bioisosteric replacement.
Pharmacophore Modeling: This ligand-based approach is crucial when the three-dimensional structure of a biological target is unknown. nih.gov By analyzing a set of active compounds, a pharmacophore model can be generated, which defines the essential spatial arrangement of chemical features required for biological activity. unina.it For the this compound scaffold, a model might include features such as a hydrophobic region (the pentyl chain), a hydrogen bond donor/acceptor (the amide group), and an aromatic ring with a specific substitution pattern (the 3-chlorophenyl group). nih.govresearchgate.net Such models serve as a blueprint to design new molecules that fit the required pharmacophoric features and to virtually screen compound libraries for novel chemotypes. unina.it
Structure-Activity Relationship (SAR) Studies: SAR analysis is fundamental to understanding how specific structural modifications influence a compound's activity. For amide-containing compounds, SAR studies have revealed key insights. For instance, the nature and position of substituents on the phenyl ring can dramatically alter potency and selectivity. frontiersin.orgresearchgate.net In related benzanilides, an amino substituent on the phenyl ring was found to be critical for optimal potency. researchgate.net Similarly, modifications to the aliphatic chain—such as altering its length, introducing branching, or incorporating cyclic fragments—can impact lipophilicity and binding interactions. sk.ru The amide bond itself is a crucial interaction point, often participating in hydrogen bonding with target proteins. researchgate.net
Key Design Strategies:
Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions of the chlorophenyl ring can probe electronic and steric requirements for target binding. frontiersin.org
Modification of the Pentyl Chain: Altering the length or branching of the alkyl chain can optimize van der Waals interactions and modulate physicochemical properties like lipophilicity. sk.ru
Amide Bond Replacement: While the amide bond is often key, its replacement with bioisosteres (e.g., sulfonamides, reversed amides) can improve metabolic stability or introduce new interaction vectors.
Scaffold Hopping: This strategy involves replacing the core structure with a functionally equivalent but structurally different scaffold to discover new chemical classes with potentially improved properties or novel intellectual property. nih.gov
Strategies for Lead Optimization of Pentanamide (B147674) Scaffolds
Once a promising lead compound is identified, lead optimization is the process of refining its structure to enhance its drug-like properties. spirochem.com This iterative process aims to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. sk.ru
Improving Potency and Selectivity:
Structure-Based Design: If the target structure is known, molecular docking can be used to visualize how compounds bind and to guide modifications that enhance interactions with key residues in the binding pocket. researchgate.net
Bioisosteric Replacement: Functional groups can be systematically replaced with bioisosteres to fine-tune potency and physicochemical properties. For example, replacing a hydrogen atom with fluorine can alter electronic properties and block metabolic sites.
Conformational Constraint: Introducing rigid elements, such as rings or double bonds, into the flexible pentyl chain can lock the molecule into its bioactive conformation, which can improve binding affinity by reducing the entropic penalty of binding. sk.ru
Optimizing ADMET Properties:
Modulating Lipophilicity: Lipophilicity (measured as logP or logD) is a critical parameter influencing solubility, permeability, and metabolism. sk.ru SAR studies can guide modifications to the pentanamide scaffold, such as shortening the alkyl chain or adding polar groups, to achieve an optimal lipophilicity balance.
Blocking Metabolic Soft Spots: Metabolism, often by cytochrome P450 enzymes, can be a major route of clearance. sk.ru Computational models can predict sites of metabolism, which can then be blocked, for instance, by introducing fluorine or converting a C-H bond to a C-F bond.
Improving Solubility: Poor aqueous solubility can hinder absorption. Strategies to improve it include introducing polar functional groups or developing salt forms of the compound. sk.ru
A summary of potential lead optimization strategies is presented in the table below.
| Optimization Goal | Strategy | Example Modification on Pentanamide Scaffold | Anticipated Outcome |
| Increase Potency | Enhance Binding Interactions | Introduce hydrogen bond donors/acceptors on the phenyl ring. | Stronger interaction with the biological target. |
| Conformational Rigidity | Incorporate a cyclopropyl (B3062369) group into the pentyl chain. | Reduced entropic loss upon binding. sk.ru | |
| Improve Selectivity | Exploit Target Differences | Modify substituents to create interactions specific to the target's binding pocket. | Reduced off-target effects. |
| Enhance Metabolic Stability | Block Metabolic Sites | Introduce deuterium (B1214612) or fluorine at predicted sites of oxidation. | Increased half-life. sk.ru |
| Increase Solubility | Add Polar Groups | Introduce a hydroxyl or amino group on the pentyl chain. | Improved aqueous solubility and bioavailability. |
| Modulate Permeability | Optimize Lipophilicity | Vary the length of the alkyl chain or the halogen on the phenyl ring. | Balanced solubility and membrane permeability. sk.ru |
Exploration of New Biological Applications for this compound Derivatives
The amide pharmacophore is a ubiquitous feature in a vast array of biologically active molecules, suggesting that derivatives of this compound could have potential across multiple therapeutic areas. researchgate.net The existing literature on related amide-containing compounds provides a roadmap for exploring new applications.
Anticancer Activity: Many anticancer agents feature amide or pyrimidine (B1678525) structures. nih.govmdpi.commdpi.com The deregulation of enzymes like deubiquitinases (e.g., USP1/UAF1) is implicated in cancer, and small molecules that inhibit these targets are of high interest. nih.gov Derivatives of this compound could be screened against various cancer cell lines and specific anticancer targets like kinases or proteases.
Anticonvulsant Properties: Amides are recognized as an important functionality in anticonvulsant drugs. researchgate.net The structural features of this compound are consistent with some known anticonvulsants, making this a promising area for investigation.
Anti-Infective Agents: Amide-based compounds have shown efficacy against a range of pathogens.
Antiprotozoal: A dipeptide derivative containing a 3-chlorophenylamino moiety, N-(2-(3-chlorophenylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulfonamido) pentanamide, was found to be one of the most potent compounds in clearing Trypanosome brucei in an animal model. nih.gov This finding strongly supports the exploration of this compound derivatives for antitrypanosomal activity.
Antimalarial: Other dipeptide-sulfonamides have demonstrated antimalarial properties, suggesting another potential application for this class of compounds. nih.govfrontiersin.org
Anti-echinococcal: A recent study highlighted the potential of amide-based compounds as anti-echinococcal agents, identifying N-p-tolyl-1-naphthamide as having potent activity against Echinococcus granulosus protoscoleces. nih.gov This opens a new and underexplored avenue for this compound derivatives.
Integration of Multidisciplinary Approaches in Future this compound Research
Modern drug discovery is an inherently multidisciplinary effort, and advancing research on this compound will require the integration of expertise from various scientific fields. acs.org A collaborative approach is essential to move from a simple chemical entity to a potential drug candidate. nih.gov
Computational and Synthetic Chemistry: The research cycle often begins with in-silico methods like molecular docking and pharmacophore modeling to design novel compounds. whiterose.ac.uk Synthetic chemists then devise and execute efficient routes to create these designed molecules. 82.194.3nih.govmdpi.comcore.ac.uk
Structural Biology: Techniques like X-ray crystallography can provide high-resolution data on how a compound binds to its target protein. dcu.ie This structural information is invaluable for guiding further rounds of structure-based drug design.
Chemical Proteomics: To discover the biological targets of novel compounds, chemical proteomics approaches can be employed. nih.gov This involves creating a probe molecule from the lead compound to "fish" for its binding partners in cell lysates, which are then identified using mass spectrometry. nih.gov
Pharmacology and Biology: In-vitro assays are necessary to determine a compound's potency (e.g., IC50) and its effect on cellular pathways. nih.gov Promising compounds then advance to in-vivo models to assess their efficacy and pharmacokinetic profiles in a living organism. nih.govacs.org Close collaboration between chemists and biologists is crucial to interpret results and guide the optimization process. acs.org
The synergy of these disciplines creates a powerful feedback loop where computational predictions inform synthesis, biological testing validates the design, and structural studies provide deeper insights for the next cycle of optimization. nih.gov
Challenges and Opportunities in Translating Research Findings (Preclinical focus only)
The path from a promising hit compound in the lab to a candidate ready for clinical trials is fraught with challenges. For this compound derivatives, these will likely mirror the general difficulties encountered in early-stage drug discovery.
Challenges:
ADMET Properties: Many promising inhibitors fail due to poor physicochemical properties, rapid metabolism, or low bioavailability. whiterose.ac.uk Achieving a balance between high potency and favorable ADMET characteristics is a primary challenge in lead optimization. sk.ru
Target Validation: Identifying the specific biological target of a compound and confirming that modulating this target leads to the desired therapeutic effect is a critical and often difficult step.
Scalable Synthesis: The synthetic route used for initial discovery may not be suitable for producing the larger quantities of a compound needed for advanced preclinical testing. Developing a robust and scalable synthesis is a significant hurdle.
Predictive Models: While in-vitro and in-silico models are essential for screening and optimization, their ability to accurately predict in-vivo efficacy and toxicity in humans is limited. Unexpected issues often arise during preclinical animal studies.
Opportunities:
Unmet Medical Needs: Derivatives of this compound could be developed for diseases with limited or ineffective treatments, such as certain cancers or neglected parasitic diseases like echinococcosis and trypanosomiasis. nih.govnih.govwhiterose.ac.uk
Modern Drug Discovery Tools: Advances in computational chemistry, high-throughput screening, and chemical biology provide powerful tools to overcome traditional challenges. nih.govwhiterose.ac.uk Integrated drug discovery platforms can accelerate the design-make-test-analyze cycle, enhancing the probability of success.
Novel Scaffolds: The this compound scaffold represents a potentially novel chemical space. Compounds derived from it may have unique mechanisms of action or improved properties compared to existing drugs, offering an opportunity to develop new classes of therapeutics. The development of such novel inhibitors with favorable pharmacological and toxicological profiles represents a significant opportunity for medicinal chemistry. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)pentanamide derivatives, and how are reaction conditions optimized?
- Methodological Answer : Derivatives of this compound are typically synthesized via nucleophilic acyl substitution. For example, coupling 3-chloroaniline with pentanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes controlling reaction temperature (0–25°C) to minimize side reactions and using solvents like dichloromethane or DMF . Post-synthesis purification often employs column chromatography (e.g., 10–30% methanol in dichloromethane) or recrystallization, with yields ranging from 34% to 88% depending on substituent complexity .
Q. How are spectroscopic techniques (NMR, MS) utilized to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Key signals include the amide NH proton (δ 8.5–10.0 ppm, broad singlet) and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.6 ppm, multiplet). For example, in compound I-16 (), the thioureido proton appears at δ 9.8 ppm.
- ¹³C NMR : The carbonyl carbon of the pentanamide group resonates at δ 170–175 ppm, while the aromatic carbons of the chlorophenyl moiety appear at δ 120–140 ppm .
- ESI-HRMS : Used to confirm molecular ion peaks (e.g., [M+H]⁺) with deviations < 5 ppm from theoretical values .
Q. What in vitro assays are employed to screen the biological activity of this compound derivatives?
- Methodological Answer : Common assays include:
- Cytotoxicity testing : Using cell lines (e.g., MGC-803, HepG2) with MTT or Hoechst 33342 staining to assess apoptosis induction .
- Enzyme inhibition assays : For example, PDE5 inhibition (Ki = 1.3 μM for MY-5445) via competitive binding studies with cGMP .
- Mitochondrial membrane potential assays : JC-1 dye detects depolarization linked to apoptotic pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological properties?
- Methodological Answer : SAR analysis involves systematic substitution at key positions:
- Pentanamide chain : Lengthening the chain (e.g., from methyl to pentyl) increases lipophilicity, enhancing blood-brain barrier penetration (e.g., o-Cl-DBP in H₂O₂ detection for Parkinson’s disease models) .
- Chlorophenyl substituents : Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) improves binding affinity to targets like PARP1 (IC₅₀ = 97 nM for PARP1-IN-8) .
- Heterocyclic modifications : Introducing piperazine or diazepane rings (e.g., compound 7x in ) modulates selectivity for dopamine D3 receptors .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) require:
- Standardized assay protocols : Ensure consistent cell lines (e.g., HUVEC vs. SKOV-3), incubation times, and solvent controls (DMSO < 0.1% v/v) .
- Orthogonal validation : Confirm PDE5 inhibition via both enzymatic assays and platelet aggregation tests, as in MY-5445 studies .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain in vitro-in vivo efficacy gaps .
Q. How can this compound derivatives be tailored for electrochemical sensing applications?
- Methodological Answer : Design probes with boronic ester groups (e.g., o-Cl-DBP) that react selectively with H₂O₂. Post-reaction, the product (DHP) generates an electrochemical signal detectable via oxidized graphene oxide (EOGO)-modified electrodes. Key parameters:
- Reaction kinetics : Optimize substituent positions (e.g., meta-chloro in o-Cl-DBP) for rapid H₂O₂ response (<5 min) .
- Signal-to-noise ratio : Use ratiometric measurements (e.g., EOGO as an internal reference) to improve accuracy in vivo .
Q. What computational methods predict the stability of this compound derivatives under physiological conditions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model interactions with water and serum proteins (e.g., albumin) to estimate half-life.
- Density functional theory (DFT) : Calculate bond dissociation energies (e.g., C-Cl vs. C-N) to assess susceptibility to hydrolysis .
- Pharmacokinetic modeling : Use software like GastroPlus to simulate absorption/distribution based on logP and pKa values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
